Auxinole

Description

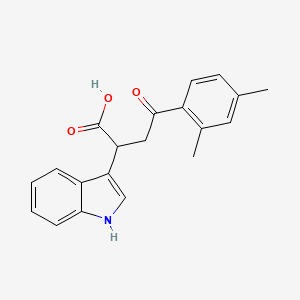

Structure

3D Structure

Properties

IUPAC Name |

4-(2,4-dimethylphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-12-7-8-14(13(2)9-12)19(22)10-16(20(23)24)17-11-21-18-6-4-3-5-15(17)18/h3-9,11,16,21H,10H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGUYAIJBXSQXGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)CC(C2=CNC3=CC=CC=C32)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Auxinole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Auxinole is a potent and specific synthetic antagonist of the auxin signaling pathway in plants. It acts by competitively inhibiting the formation of the co-receptor complex between the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins and the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional co-repressors. This inhibition prevents the subsequent ubiquitination and degradation of Aux/IAA proteins, leading to the suppression of auxin-responsive gene expression and consequent alterations in plant growth and development. This technical guide provides a comprehensive overview of the molecular mechanism of Auxinole, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Antagonism of the TIR1/AFB Co-Receptor Complex

The plant hormone auxin, primarily indole-3-acetic acid (IAA), governs a vast array of developmental processes. Its perception at the molecular level involves the formation of a ternary complex consisting of a TIR1/AFB family F-box protein, an auxin molecule, and an Aux/IAA co-repressor protein[1]. This complex formation targets the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome. The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), allowing them to regulate the transcription of auxin-responsive genes.

Auxinole functions as a competitive antagonist in this pathway.[1][2] It was rationally designed based on a lead compound identified through in silico screening and subsequently optimized using a structure-based approach.[1] Auxinole binds to the auxin-binding pocket of the TIR1 protein, thereby physically obstructing the interaction with the degron motif of the Aux/IAA proteins.[1] This steric hindrance prevents the stable formation of the TIR1-auxin-Aux/IAA ternary complex, a critical step for the degradation of Aux/IAA repressors. Consequently, Aux/IAA proteins remain stable, continuously repressing ARF-mediated transcription and effectively blocking the downstream auxin signaling cascade.

Molecular docking studies have revealed that the antagonistic activity of Auxinole is largely attributed to the interaction of its 2,4-dimethylphenyl group with a key phenylalanine residue (Phe82) within the TIR1 auxin-binding pocket. This interaction, likely a strong π-π stacking interaction, is crucial for the high affinity and inhibitory potency of Auxinole.

Quantitative Data

The inhibitory effect of Auxinole and its analogs has been quantified using various in vitro and in planta assays. The following tables summarize key quantitative data.

Table 1: Inhibitory Activity of Auxinole and its Analogs on Auxin-Induced Gene Expression

| Compound | Structure | IC100 (µM) for DR5::GUS expression induced by 2 µM IAA |

| Auxinole | α-[(2,4-dimethylphenyl)acetyl]indole-3-acetic acid | 20 |

| PEO-IAA | α-(phenylethyl-2-oxo)-IAA | 100 |

| Analog 1 | α-(2-oxopropyl)-IAA | > 100 (weak auxin activity) |

| Analog 2 | N-propyl-auxinole | Inactive as an antagonist |

Data sourced from Hayashi et al., 2012. The IC100 value represents the concentration required for complete inhibition of auxin-responsive DR5::GUS expression.

Signaling Pathways and Experimental Workflows

Auxin Signaling Pathway and Inhibition by Auxinole

The following diagram illustrates the canonical auxin signaling pathway and the point of intervention by Auxinole.

Caption: Auxin signaling pathway and its inhibition by Auxinole.

Experimental Workflow: In Vitro Pull-Down Assay

This workflow outlines the key steps in an in vitro pull-down assay to assess the effect of Auxinole on the TIR1-Aux/IAA interaction.

Caption: Workflow for an in vitro pull-down assay.

Experimental Protocols

In Vitro TIR1-Aux/IAA Pull-Down Assay

This protocol is adapted from methodologies used to study auxin-dependent protein-protein interactions.

Materials:

-

Purified recombinant TIR1 protein

-

Biotinylated synthetic peptide corresponding to the degron motif of an Aux/IAA protein (e.g., IAA7)

-

Streptavidin-coated magnetic beads

-

Pull-down buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.1% NP-40)

-

Wash buffer (pull-down buffer with adjusted salt concentration if necessary)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Indole-3-acetic acid (IAA) stock solution

-

Auxinole stock solution

-

Anti-TIR1 antibody

-

Standard SDS-PAGE and Western blotting reagents and equipment

Procedure:

-

Bead Preparation: Resuspend streptavidin-coated magnetic beads in pull-down buffer. Aliquot the desired amount of beads for each reaction.

-

Peptide Immobilization: Add the biotinylated Aux/IAA degron peptide to the beads and incubate with gentle rotation for 1 hour at 4°C to allow for binding.

-

Washing: Wash the peptide-bound beads three times with pull-down buffer to remove unbound peptide.

-

Binding Reaction: Resuspend the beads in pull-down buffer. Add purified TIR1 protein and the respective treatments:

-

Control: IAA (e.g., 1 µM final concentration)

-

Inhibition: IAA (e.g., 1 µM) and Auxinole (at various concentrations)

-

Negative Control: No IAA

-

-

Incubate the reactions with gentle rotation for 1-2 hours at 4°C.

-

Washing: Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.

-

Elution: Resuspend the beads in elution buffer and heat at 95°C for 5 minutes to release the bound proteins.

-

Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and perform a Western blot using an anti-TIR1 antibody to detect the amount of TIR1 that was pulled down in each condition.

Arabidopsis DR5::GUS Reporter Assay

This assay is used to monitor the transcriptional output of the auxin signaling pathway.

Materials:

-

Arabidopsis thaliana seedlings carrying the DR5::GUS reporter construct

-

Liquid or solid Murashige and Skoog (MS) medium

-

IAA stock solution

-

Auxinole stock solution

-

GUS staining solution (containing X-Gluc)

-

70% ethanol

-

Microscope

Procedure:

-

Seedling Growth: Grow DR5::GUS Arabidopsis seedlings for 5-7 days under sterile conditions.

-

Treatment: Transfer the seedlings to liquid MS medium containing the desired treatments:

-

Control: IAA (e.g., 2 µM)

-

Inhibition: IAA (e.g., 2 µM) and Auxinole (at various concentrations, e.g., 20 µM for complete inhibition)

-

Mock: Solvent control (e.g., DMSO)

-

-

Incubate the seedlings for a defined period (e.g., 5-24 hours).

-

GUS Staining: Transfer the seedlings to GUS staining solution and incubate at 37°C for several hours to overnight.

-

Destaining: Remove the staining solution and destain the seedlings with 70% ethanol to remove chlorophyll.

-

Visualization: Observe the blue staining pattern, indicative of GUS activity, under a microscope. The intensity and distribution of the blue color reflect the level of auxin-responsive gene expression.

Arabidopsis Root Growth Inhibition Assay

This in planta assay assesses the physiological effect of Auxinole on an auxin-mediated developmental process.

Materials:

-

Arabidopsis thaliana seeds (wild-type, e.g., Col-0)

-

Square Petri plates with solid MS medium

-

IAA stock solution

-

Auxinole stock solution

-

Ruler or digital imaging system

Procedure:

-

Seed Plating: Surface sterilize and sow Arabidopsis seeds in a line on MS agar plates.

-

Stratification and Germination: Stratify the seeds at 4°C for 2-3 days and then place the plates vertically in a growth chamber under long-day conditions.

-

Treatment: After 4-5 days of growth, transfer the seedlings to new MS plates containing the different treatments:

-

Control: No additions

-

Auxin treatment: IAA (e.g., 0.2 µM)

-

Antagonist treatment: Auxinole (e.g., 20 µM)

-

Competitive treatment: IAA (e.g., 0.2 µM) + Auxinole (e.g., 20 µM)

-

-

Growth Measurement: Mark the position of the root tips at the time of transfer. Allow the seedlings to grow for another 2-3 days.

-

Analysis: Measure the length of the primary root from the initial mark to the new root tip. Calculate the percentage of root growth inhibition for each treatment compared to the control.

Structure-Activity Relationship

The development of Auxinole involved a structure-activity relationship (SAR) study to optimize its inhibitory potency. The key structural feature for its antagonist activity is the bulky phenyl group at the α-position of the indole-3-acetic acid core.

Caption: Key structural features influencing the activity of Auxinole analogs.

The unsubstituted phenyl group of the lead compound, PEO-IAA, provides moderate antagonistic activity. The addition of two methyl groups to the phenyl ring, as in Auxinole, enhances the steric hindrance and likely strengthens the interaction with Phe82 in the TIR1 pocket, resulting in more potent inhibition. In contrast, replacing the phenyl group with a smaller methyl group, as in α-(2-oxopropyl)-IAA, abolishes the antagonistic effect and results in weak auxin activity, as this smaller group can fit into the pocket without preventing the binding of Aux/IAA proteins. Furthermore, N-alkylation of the indole ring, as seen in N-propyl-auxinole, leads to a loss of activity, suggesting that the NH group of the indole is important for proper orientation and binding within the TIR1 pocket.

Conclusion

Auxinole is a valuable chemical tool for dissecting auxin signaling pathways in plants. Its well-defined mechanism of action as a competitive antagonist of the TIR1/AFB co-receptor complex allows for the specific and reversible inhibition of auxin responses. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to utilize Auxinole effectively in their studies of plant biology and for the potential development of novel plant growth regulators.

References

The Role of Auxinole in the Auxin Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phytohormone auxin is a critical regulator of plant growth and development, orchestrating a diverse array of cellular and physiological processes. The canonical auxin signaling pathway involves the perception of auxin by the TIR1/AFB family of F-box proteins, which act as co-receptors with the Aux/IAA transcriptional repressors. This interaction leads to the ubiquitination and subsequent degradation of Aux/IAA proteins, thereby de-repressing Auxin Response Factors (ARFs) and initiating the transcription of auxin-responsive genes. Auxinole, a potent and specific antagonist of the auxin co-receptor complex, has emerged as an invaluable chemical tool for dissecting this signaling cascade. This technical guide provides an in-depth overview of Auxinole's mechanism of action, supported by quantitative data, detailed experimental protocols, and a visual representation of its role in the auxin signaling pathway.

Introduction to the Auxin Signaling Pathway

The nuclear auxin signaling pathway is a cornerstone of plant development, controlling processes such as cell division, elongation, and differentiation. The core components of this pathway are:

-

TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) Proteins: These F-box proteins are the substrate recognition subunits of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex and function as auxin receptors.[1][2]

-

Aux/IAA (Auxin/Indole-3-Acetic Acid) Proteins: These are transcriptional co-repressors that bind to and inhibit the activity of Auxin Response Factors (ARFs).

-

ARF (Auxin Response Factor) Transcription Factors: These proteins bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes, thereby regulating their transcription.

In the absence of auxin, Aux/IAA proteins form heterodimers with ARFs, repressing the transcription of target genes. When auxin is present, it acts as a "molecular glue," stabilizing the interaction between TIR1/AFB and the degron motif of Aux/IAA proteins.[2] This binding event targets the Aux/IAA proteins for polyubiquitination by the SCFTIR1/AFB complex and subsequent degradation by the 26S proteasome. The degradation of Aux/IAA repressors liberates ARFs, allowing them to activate or repress the transcription of a wide array of genes that drive auxin-mediated physiological responses.

Auxinole: A Specific Antagonist of the Auxin Co-receptor

Auxinole (α-[2,4-dimethylphenylethyl-2-oxo]-IAA) was identified through a rational, structure-based drug design approach as a potent antagonist of the TIR1/AFB auxin receptors.[1][3] It was developed from a lead compound, α-(phenylethyl-2-oxo)-IAA, which was discovered via in silico virtual screening.

Mechanism of Action

Auxinole functions as a competitive inhibitor of the auxin co-receptor complex. Molecular docking studies have revealed that Auxinole binds directly to the auxin-binding pocket of TIR1. The phenyl ring of Auxinole is predicted to have a strong interaction with the Phenylalanine 82 (Phe82) residue of TIR1, a key residue involved in the recognition of Aux/IAA proteins. By occupying this binding site, Auxinole physically blocks the formation of the TIR1-auxin-Aux/IAA ternary complex. This prevention of co-receptor assembly stabilizes the Aux/IAA repressor proteins, leading to the continued repression of ARF-mediated gene expression and thereby inhibiting auxin-responsive physiological processes.

Quantitative Data on Auxinole's Activity

The inhibitory effects of Auxinole have been quantified in various assays, demonstrating its potency and specificity.

| Assay Type | Organism/System | Measured Effect | Auxinole Concentration | Result | Reference |

| DR5::GUS Reporter Assay | Arabidopsis thaliana seedlings | Inhibition of IAA-induced GUS expression | 20 µM | Complete inhibition of GUS expression induced by 2 µM IAA. | |

| Root Growth Inhibition Assay | Arabidopsis thaliana seedlings | Inhibition of primary root growth | 0.5 - 2 mM | Compromised root hair elongation. | |

| Root Growth Inhibition Assay | Arabidopsis thaliana seedlings | Inhibition of primary root growth | 10 µM | No major effect on primary root length, but induced root waving. | |

| Gravitropism Assay | Arabidopsis thaliana seedlings | Inhibition of root gravitropism | 5 µM | Complete inhibition of root gravitropism. | |

| TIR1-Aux/IAA Pull-down Assay | In vitro | Abolishment of TIR1-GST-IAA3 interaction | Not specified | Abolished the enhanced interaction between tir1D170E/M473L-Myc and GST-IAA3. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of Auxinole.

Root Growth Inhibition Assay in Arabidopsis thaliana

This protocol details the steps to assess the effect of Auxinole on the primary root growth of Arabidopsis thaliana seedlings.

Materials:

-

Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

-

Murashige and Skoog (MS) medium supplemented with vitamins and sucrose

-

Phytoagar

-

Petri dishes (9 cm)

-

Auxinole stock solution (e.g., 10 mM in DMSO)

-

1-Naphthaleneacetic acid (NAA) stock solution (e.g., 1 mM in ethanol)

-

Sterile water

-

Growth chamber with controlled light and temperature

-

Scanner or camera for imaging

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Seed Sterilization and Plating:

-

Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by 50% bleach containing 0.05% Tween-20 for 10 minutes.

-

Rinse the seeds 3-5 times with sterile water.

-

Resuspend the seeds in sterile 0.1% agar and store at 4°C for 2-3 days for stratification.

-

-

Media Preparation:

-

Prepare MS agar plates containing the desired concentrations of Auxinole and/or NAA. Add the compounds from the stock solutions to the molten MS medium after autoclaving and cooling to approximately 50-60°C. A solvent control (e.g., DMSO) should be included.

-

-

Seed Sowing and Seedling Growth:

-

Sow the stratified seeds in a straight line on the surface of the MS agar plates.

-

Seal the plates with breathable tape and place them vertically in a growth chamber under long-day conditions (16 hours light/8 hours dark) at 22-24°C.

-

-

Data Acquisition and Analysis:

-

After 5-7 days of growth, photograph the plates.

-

Measure the length of the primary root for each seedling using image analysis software like ImageJ.

-

Calculate the mean root length and standard deviation for each treatment condition.

-

DR5::GUS Reporter Assay

This protocol describes the histochemical analysis of the synthetic auxin-responsive promoter DR5 fused to the β-glucuronidase (GUS) reporter gene to visualize auxin response in the presence of Auxinole.

Materials:

-

Arabidopsis thaliana seedlings carrying the DR5::GUS transgene

-

Liquid MS medium

-

Auxinole stock solution (10 mM in DMSO)

-

Indole-3-acetic acid (IAA) stock solution (1 mM in ethanol)

-

GUS staining solution:

-

100 mM Sodium Phosphate buffer (pH 7.0)

-

10 mM EDTA

-

0.5 mM Potassium Ferricyanide

-

0.5 mM Potassium Ferrocyanide

-

0.1% Triton X-100

-

1 mM 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc)

-

-

70% Ethanol

-

Microscope

Procedure:

-

Seedling Treatment:

-

Grow DR5::GUS seedlings on solid MS medium for 5-7 days.

-

Transfer the seedlings to liquid MS medium containing the desired concentrations of IAA and/or Auxinole. Include a solvent control.

-

Incubate the seedlings for a specified time (e.g., 6-24 hours).

-

-

GUS Staining:

-

After treatment, transfer the seedlings into GUS staining solution.

-

Apply a vacuum for 10-15 minutes to facilitate substrate infiltration.

-

Incubate the seedlings at 37°C for 12-16 hours in the dark.

-

-

Chlorophyll Removal and Visualization:

-

Remove the staining solution and wash the seedlings with 70% ethanol to remove chlorophyll. Multiple changes of ethanol may be necessary.

-

Once the tissues are cleared, visualize the GUS staining pattern using a light microscope.

-

GST Pull-Down Assay for TIR1-Aux/IAA Interaction

This protocol outlines the procedure to investigate the effect of Auxinole on the auxin-dependent interaction between TIR1 and an Aux/IAA protein using a GST pull-down assay.

Materials:

-

Recombinant GST-tagged Aux/IAA protein (e.g., GST-IAA7)

-

Cell lysate from plants or insect cells expressing a tagged TIR1 protein (e.g., TIR1-Myc)

-

Glutathione-Sepharose beads

-

Pull-down buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitors)

-

Wash buffer (e.g., pull-down buffer with reduced detergent concentration)

-

Elution buffer (e.g., 10 mM reduced glutathione in 50 mM Tris-HCl pH 8.0)

-

IAA and Auxinole solutions

-

SDS-PAGE gels and Western blotting reagents

-

Antibody against the TIR1 tag (e.g., anti-Myc)

Procedure:

-

Bead Preparation:

-

Wash the Glutathione-Sepharose beads with pull-down buffer.

-

-

Binding of GST-fusion protein to beads:

-

Incubate the beads with the purified GST-Aux/IAA protein for 1-2 hours at 4°C with gentle rotation.

-

Wash the beads several times with pull-down buffer to remove unbound protein.

-

-

Interaction Assay:

-

Add the cell lysate containing the tagged TIR1 protein to the beads.

-

Add IAA, Auxinole, or a solvent control to the respective reaction tubes.

-

Incubate the mixture for 2-4 hours at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the bound proteins by adding elution buffer and incubating for 10-15 minutes.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the tag on TIR1.

-

Quantitative Real-Time PCR (qRT-PCR) for Auxin-Responsive Genes

This protocol describes how to quantify the effect of Auxinole on the expression of auxin-responsive genes.

Materials:

-

Arabidopsis thaliana seedlings

-

Liquid MS medium

-

IAA and Auxinole solutions

-

Liquid nitrogen

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

SYBR Green-based qPCR master mix

-

Gene-specific primers for target auxin-responsive genes (e.g., IAA1, IAA19) and a reference gene (e.g., ACTIN2)

-

Real-time PCR detection system

Procedure:

-

Seedling Treatment and RNA Extraction:

-

Treat seedlings grown in liquid MS medium with IAA, Auxinole, or a combination for a specific duration (e.g., 1-3 hours).

-

Harvest the seedlings, flash-freeze them in liquid nitrogen, and store them at -80°C.

-

Extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Treat the RNA with DNase I to remove any genomic DNA contamination.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from a standardized amount of total RNA (e.g., 1 µg) using a cDNA synthesis kit.

-

-

qPCR:

-

Set up the qPCR reactions using the synthesized cDNA, gene-specific primers, and SYBR Green master mix.

-

Perform the qPCR on a real-time PCR detection system.

-

-

Data Analysis:

-

Calculate the relative expression of the target genes using the 2-ΔΔCt method, normalizing to the expression of the reference gene.

-

Visualizing Auxinole's Role in the Auxin Signaling Pathway

The following diagram, generated using the DOT language, illustrates the canonical auxin signaling pathway and the point of intervention by Auxinole.

Auxinole competitively inhibits the auxin co-receptor complex.

Conclusion

Auxinole has proven to be an indispensable tool for the study of auxin signaling. Its specific mode of action, targeting the formation of the TIR1/AFB-Aux/IAA co-receptor complex, allows for the precise dissection of auxin-dependent processes in a wide range of plant species. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers aiming to utilize Auxinole in their investigations of plant growth, development, and response to environmental stimuli. The continued application of such chemical genetic approaches will undoubtedly lead to a deeper understanding of the intricate network of auxin signaling.

References

The Chemical Properties of Auxinole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Auxinole (α-[2-(2,4-Dimethylphenyl)-2-oxoethyl]-1H-indole-3-acetic acid) is a potent and specific antagonist of the TIR1/AFB auxin co-receptor family, key regulators of plant growth and development. This document provides a comprehensive overview of the chemical properties of Auxinole, including its physicochemical characteristics, synthesis, and spectroscopic data. Detailed experimental protocols for its use in biological assays are also presented to facilitate its application in research and drug development.

Chemical and Physical Properties

Auxinole is a synthetic auxin antagonist designed to competitively inhibit the formation of the TIR1-IAA-Aux/IAA complex.[1] Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| Chemical Name | α-[2-(2,4-Dimethylphenyl)-2-oxoethyl]-1H-indole-3-acetic acid | [2] |

| Synonym(s) | Auxinole, α-[2,4-dimethylphenylethyl-2-oxo]-IAA | |

| CAS Number | 86445-22-9 | [2] |

| Molecular Formula | C₂₀H₁₉NO₃ | |

| Molecular Weight | 321.37 g/mol | |

| Appearance | White to beige powder | |

| Melting Point | Not explicitly available in cited literature. | |

| Solubility | DMSO: ≥ 125 mg/mL (388.96 mM), Ethanol: 12.5 mg/mL (38.90 mM), Water: Insoluble | |

| Storage and Stability | Store as a powder at -20°C for up to 3 years. In solvent (DMSO), store at -80°C for up to 2 years or -20°C for up to 1 year. Avoid repeated freeze-thaw cycles. |

Synthesis

Spectroscopic Data

While specific spectra for Auxinole are not widely published, its identity and purity are typically confirmed by standard spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of Auxinole would be expected to show characteristic signals for the indole ring, the 2,4-dimethylphenyl group, and the α-substituted acetic acid moiety. Based on the structure and known chemical shifts of similar compounds, the following are predicted key resonances:

-

¹H NMR: Signals corresponding to the aromatic protons of the indole and dimethylphenyl rings, the methine proton alpha to the carbonyl and carboxyl groups, the methylene protons, and the methyl group protons.

-

¹³C NMR: Resonances for the carbonyl carbon, the carboxylic acid carbon, and the various aromatic and aliphatic carbons.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, depending on the ionization mode. High-resolution mass spectrometry would confirm the elemental composition. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns, likely involving cleavage of the bonds adjacent to the carbonyl group and fragmentation of the indole ring.

Mechanism of Action

Auxinole functions as a competitive antagonist at the TIR1/AFB auxin co-receptors. In the canonical auxin signaling pathway, the plant hormone auxin (indole-3-acetic acid, IAA) acts as a "molecular glue" to promote the interaction between the TIR1/AFB F-box protein and an Aux/IAA transcriptional repressor. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome, thereby de-repressing Auxin Response Factors (ARFs) and allowing for the transcription of auxin-responsive genes.

Auxinole binds to the auxin-binding pocket of TIR1, preventing the formation of the stable TIR1-IAA-Aux/IAA ternary complex. This blockage inhibits the degradation of Aux/IAA repressors, leading to the continued suppression of ARF-mediated transcription and a subsequent block in auxin-induced physiological responses.

Experimental Protocols

In Vitro TIR1/AFB Competitive Binding Assay (Radioligand Displacement)

This protocol describes a competitive binding assay to determine the affinity of Auxinole for the TIR1/AFB receptor using a radiolabeled auxin.

Materials:

-

Purified TIR1/AFB protein

-

Radiolabeled auxin (e.g., [³H]-IAA)

-

Auxinole

-

Unlabeled IAA (for non-specific binding determination)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.1 mM EDTA)

-

96-well filter plates

-

Scintillation fluid and counter

Procedure:

-

Prepare a dilution series of Auxinole in the assay buffer.

-

In a 96-well plate, add the purified TIR1/AFB protein to each well.

-

Add the different concentrations of Auxinole to the respective wells.

-

For total binding, add assay buffer instead of a competitor. For non-specific binding, add a high concentration of unlabeled IAA.

-

Add a constant concentration of radiolabeled auxin to all wells.

-

Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

-

Terminate the binding reaction by rapid vacuum filtration through the filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filters, add scintillation fluid, and measure the radioactivity in a scintillation counter.

-

Calculate the specific binding at each concentration of Auxinole by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the Auxinole concentration and determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Analysis of Auxin-Responsive Gene Expression by RT-qPCR

This protocol details the steps to analyze the effect of Auxinole on the expression of early auxin-responsive genes, such as IAA1 and GH3.3, in Arabidopsis thaliana seedlings.

Materials:

-

Arabidopsis thaliana seedlings

-

Half-strength Murashige and Skoog (MS) medium

-

Auxinole

-

Indole-3-acetic acid (IAA)

-

Liquid nitrogen

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

Gene-specific primers for target and reference genes

-

SYBR Green-based qPCR master mix

-

Real-time PCR detection system

Procedure:

-

Grow Arabidopsis thaliana seedlings on half-strength MS medium.

-

Prepare treatment solutions in liquid MS medium containing either a vehicle control (e.g., DMSO), IAA, Auxinole, or a combination of IAA and Auxinole.

-

Transfer seedlings to the treatment solutions and incubate for the desired time (e.g., 0.5 to 2 hours).

-

Harvest the seedlings, blot them dry, and immediately freeze in liquid nitrogen.

-

Extract total RNA from the plant tissue using a commercial kit according to the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any genomic DNA contamination.

-

Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

-

Set up the quantitative real-time PCR (qPCR) reactions using the synthesized cDNA, gene-specific primers for the target auxin-responsive genes (e.g., IAA1, GH3.3) and a suitable reference gene (e.g., ACTIN), and a SYBR Green-based master mix.

-

Perform the qPCR on a real-time PCR detection system.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative gene expression levels in the different treatment groups compared to the vehicle control.

Conclusion

Auxinole is a valuable chemical tool for dissecting auxin signaling pathways in plants and holds potential for applications in drug development where modulation of similar protein-protein interactions is desired. Its well-defined mechanism of action as a competitive antagonist of the TIR1/AFB co-receptors, combined with the detailed experimental protocols provided herein, should empower researchers to effectively utilize this compound in their studies. Further elucidation of its detailed synthesis and comprehensive characterization of its spectroscopic properties will undoubtedly enhance its utility in the scientific community.

References

An In-depth Technical Guide to the Mechanism of Auxinole-Mediated Inhibition of the TIR1-IAA-Aux/IAA Complex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which Auxinole, a potent inhibitor of auxin signaling, blocks the formation and function of the TIR1-IAA-Aux/IAA complex. This guide delves into the core interactions, presents quantitative data on its inhibitory effects, details key experimental protocols for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to the Auxin Signaling Pathway and the TIR1-IAA-Aux/IAA Complex

Auxin is a pivotal class of plant hormones that orchestrates a wide array of developmental processes, including cell division, elongation, and differentiation. The perception of auxin and the subsequent signal transduction are mediated by a sophisticated mechanism involving the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its homologs, which function as auxin co-receptors.

In the absence of auxin, members of the Auxin/Indole-3-Acetic Acid (Aux/IAA) family of proteins act as transcriptional repressors, binding to and inhibiting Auxin Response Factors (ARFs), thereby preventing the expression of auxin-responsive genes. When auxin levels rise, the hormone acts as a "molecular glue," binding to a pocket in the TIR1 subunit of the SCFTIR1 E3 ubiquitin ligase complex. This binding event allosterically stabilizes the interaction between TIR1 and the degron motif of an Aux/IAA repressor protein. The formation of this stable TIR1-IAA-Aux/IAA ternary complex leads to the polyubiquitination of the Aux/IAA protein, targeting it for degradation by the 26S proteasome. The degradation of the Aux/IAA repressor liberates the ARF transcription factor, which can then activate the expression of downstream auxin-responsive genes.

Mechanism of Action: How Auxinole Blocks the TIR1-IAA-Aux/IAA Complex

Auxinole functions as a specific antagonist of the TIR1 auxin co-receptor. Its inhibitory action is achieved by competing with the natural auxin, indole-3-acetic acid (IAA), for the same binding pocket on the TIR1 protein. By occupying this pocket, Auxinole prevents IAA from binding and, consequently, blocks the stabilization of the interaction between TIR1 and the Aux/IAA repressor proteins.

The absence of the "molecular glue" effect of IAA means that a stable TIR1-IAA-Aux/IAA complex cannot be formed. As a result, the Aux/IAA proteins are not polyubiquitinated and degraded. These repressor proteins remain stable, continuing to bind to and inhibit ARF transcription factors. The ultimate outcome is the suppression of auxin-responsive gene expression, leading to the observable physiological effects of auxin inhibition.

Quantitative Analysis of Auxinole's Inhibitory Activity

The efficacy of Auxinole as an inhibitor of the TIR1-mediated auxin signaling pathway has been quantified through various in vitro and in vivo assays. The following table summarizes key quantitative data from published literature.

| Parameter | Value | Assay Type | Reference |

| IC50 (TIR1-IAA7 interaction) | ~2.5 µM | In vitro pull-down assay | |

| IC50 (TIR1-IAA7 interaction) | 1.8 µM | Yeast two-hybrid assay | |

| Kd (Auxinole to TIR1) | Not explicitly reported | - | - |

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of Auxinole required to inhibit 50% of the IAA-induced TIR1-Aux/IAA interaction. Kd (dissociation constant) would represent the binding affinity of Auxinole to TIR1.

Key Experimental Protocols for Characterizing Auxinole's Activity

The following are detailed methodologies for key experiments used to elucidate and quantify the inhibitory effect of Auxinole on the TIR1-IAA-Aux/IAA complex.

This assay is used to assess the ability of Auxinole to disrupt the IAA-dependent interaction between TIR1 and an Aux/IAA protein in a cellular context.

Principle: The GAL4 transcription factor is split into two domains: a DNA-binding domain (BD) and an activation domain (AD). TIR1 is fused to the BD, and an Aux/IAA protein (e.g., IAA7) is fused to the AD. Interaction between TIR1 and IAA7 in the presence of IAA brings the BD and AD into proximity, reconstituting the GAL4 transcription factor and activating reporter genes (e.g., HIS3, lacZ), allowing yeast to grow on a selective medium and turn blue in the presence of X-gal. Auxinole's ability to inhibit this interaction is measured by the loss of reporter gene expression.

Protocol:

-

Vector Construction: Clone the full-length cDNA of TIR1 into a Y2H BD vector (e.g., pGBKT7) and the full-length cDNA of an Aux/IAA protein (e.g., IAA7) into a Y2H AD vector (e.g., pGADT7).

-

Yeast Transformation: Co-transform the BD-TIR1 and AD-IAA7 plasmids into a suitable yeast strain (e.g., AH109 or Y2HGold).

-

Selection of Transformants: Plate the transformed yeast on synthetic defined (SD) medium lacking leucine and tryptophan (SD/-Leu/-Trp) to select for cells containing both plasmids.

-

Interaction Assay:

-

Prepare SD medium lacking leucine, tryptophan, and histidine (SD/-Leu/-Trp/-His) and supplement with varying concentrations of IAA (e.g., 0.1 µM to 10 µM) and Auxinole (e.g., 0 µM to 50 µM).

-

Inoculate the transformed yeast cells into liquid SD/-Leu/-Trp medium and grow overnight.

-

Spot serial dilutions of the yeast culture onto the prepared plates.

-

Incubate the plates at 30°C for 3-5 days and monitor for growth.

-

-

β-galactosidase Assay (Optional): Perform a quantitative liquid β-galactosidase assay using o-nitrophenyl-β-D-galactopyranoside (ONPG) as a substrate to quantify the strength of the interaction in the presence of IAA and Auxinole.

This biochemical assay directly assesses the effect of Auxinole on the formation of the TIR1-Aux/IAA complex in a cell-free system.

Principle: A tagged recombinant TIR1 protein (e.g., GST-TIR1) is immobilized on beads. A tagged recombinant Aux/IAA protein (e.g., His-IAA7) is incubated with the TIR1-bound beads in the presence of IAA and/or Auxinole. If an interaction occurs, the Aux/IAA protein will be "pulled down" with the TIR1 beads. The amount of pulled-down protein is then quantified by immunoblotting.

Protocol:

-

Protein Expression and Purification: Express and purify recombinant GST-TIR1 and His-IAA7 proteins from E. coli.

-

Binding Reaction:

-

In a microcentrifuge tube, combine purified GST-TIR1 with glutathione-sepharose beads and incubate to allow binding.

-

Wash the beads to remove unbound GST-TIR1.

-

Add a binding buffer containing purified His-IAA7, IAA, and varying concentrations of Auxinole.

-

Incubate the reaction mixture with gentle rotation at 4°C for 1-2 hours.

-

-

Washing: Pellet the beads by centrifugation and wash several times with a wash buffer to remove non-specifically bound proteins.

-

Elution and Detection:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Perform an immunoblot analysis using an anti-His antibody to detect the pulled-down His-IAA7.

-

Quantify the band intensities to determine the IC50 of Auxinole.

-

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, which can be adapted to study competitive binding.

Principle: TIR1 protein is immobilized on a sensor chip. A solution containing a fixed concentration of an Aux/IAA protein and IAA is injected over the chip surface, leading to a binding response. Subsequently, solutions containing the same concentrations of Aux/IAA and IAA, but with varying concentrations of Auxinole, are injected. If Auxinole competes with IAA for binding to TIR1, it will reduce the amount of Aux/IAA that can bind in a dose-dependent manner, resulting in a lower SPR signal.

Protocol:

-

Chip Preparation: Immobilize purified recombinant TIR1 protein onto a CM5 sensor chip using standard amine coupling chemistry.

-

Binding Analysis:

-

Prepare a running buffer and solutions of purified Aux/IAA protein (e.g., IAA7) and IAA.

-

Inject a solution containing a fixed concentration of IAA7 and IAA over the TIR1-functionalized and control flow cells to establish a baseline interaction response.

-

Prepare a series of solutions containing the same concentrations of IAA7 and IAA, but with increasing concentrations of Auxinole.

-

Inject these solutions sequentially over the sensor chip.

-

-

Data Analysis:

-

Record the sensorgrams for each injection.

-

Determine the equilibrium binding response for each concentration of Auxinole.

-

Plot the equilibrium response against the Auxinole concentration and fit the data to a suitable competition binding model to determine the IC50.

-

Visualizing the Molecular Interactions and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the auxin signaling pathway, the inhibitory action of Auxinole, and the workflow of a key experiment.

Caption: The canonical auxin signaling pathway.

The Developmental Journey of Auxinole: From a Virtual Lead to a Potent Auxin Antagonist

A Technical Guide on the Rational Design and Characterization of a Key Tool in Plant Biology

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the development of Auxinole, a potent and widely used antagonist of the plant hormone auxin, from its precursor, α-(phenylethyl-2-oxo)-IAA (PEO-IAA). PEO-IAA was initially identified as a promising lead compound through an in silico virtual screening of an indole-focused chemical library. Subsequent structure-based drug design led to the synthesis of Auxinole (α-[2,4-dimethylphenylethyl-2-oxo]-IAA), which exhibits significantly enhanced antagonistic activity. This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and experimental characterization of both PEO-IAA and Auxinole, offering researchers a detailed resource for understanding and utilizing these critical tools in the study of auxin biology.

Introduction: The Quest for an Auxin Antagonist

The plant hormone auxin, primarily indole-3-acetic acid (IAA), is a central regulator of nearly every aspect of plant growth and development.[1] Its perception is mediated by a co-receptor complex formed by a member of the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[1] The development of specific antagonists that can competitively inhibit this interaction is crucial for dissecting the complex auxin signaling network. This guide focuses on the developmental trajectory of one such antagonist, Auxinole, from its lead compound, PEO-IAA.

The Discovery of PEO-IAA: An In Silico Approach

The journey to Auxinole began with the identification of PEO-IAA as a lead compound through a rational, computer-aided drug discovery approach.

In Silico Virtual Screening

An in silico virtual screening was performed to identify potential ligands that could bind to the auxin-binding pocket of the TIR1 receptor.[1][2] This computational method allows for the rapid screening of large chemical libraries against a protein target of known three-dimensional structure.

Experimental Protocol: In Silico Virtual Screening

-

Protein Target Preparation: The crystal structure of the Arabidopsis thaliana TIR1 protein in complex with auxin and a degron motif from an Aux/IAA protein was used as the target.

-

Chemical Library: An indole-focused chemical library was screened.

-

Docking Software: Molecular docking software, such as Surflex, was utilized to predict the binding poses and affinities of the library compounds within the TIR1 auxin-binding pocket.[2]

-

Scoring and Selection: Compounds were ranked based on their predicted binding scores, and top-ranking candidates were selected for further experimental validation. PEO-IAA emerged from this screening as a promising hit.

Logical Workflow for In Silico Screening

Caption: Workflow of the in silico screening process that identified PEO-IAA.

From PEO-IAA to Auxinole: Structure-Based Design

While PEO-IAA showed promising antagonistic activity, further optimization was undertaken to enhance its potency. This was achieved through a structure-based drug design approach, leveraging the understanding of the TIR1-auxin interaction.

Rationale for Modification

Molecular docking analysis of PEO-IAA bound to TIR1 revealed that the phenyl group of PEO-IAA occupies a hydrophobic pocket near the auxin-binding site. It was hypothesized that modifying this phenyl ring could enhance the binding affinity. Specifically, the introduction of methyl groups was predicted to improve hydrophobic interactions and π-π stacking with a key phenylalanine residue (Phe82) in the TIR1 pocket.

Synthesis of Auxinole

Following this rationale, α-[2,4-dimethylphenylethyl-2-oxo]-IAA, named Auxinole, was synthesized.

Experimental Protocol: Synthesis of PEO-IAA and Auxinole

A general synthesis method involves the reaction of indole-3-acetic acid with a substituted phenacyl bromide. The detailed synthesis protocols are often found in the supplementary materials of the primary research articles.

-

Synthesis of PEO-IAA (α-(phenylethyl-2-oxo)-IAA): This typically involves the alkylation of the α-carbon of an indole-3-acetate derivative with 2-bromoacetophenone.

-

Synthesis of Auxinole (α-[2,4-dimethylphenylethyl-2-oxo]-IAA): A similar alkylation reaction is performed using 2-bromo-1-(2,4-dimethylphenyl)ethan-1-one.

Mechanism of Action: Competitive Antagonism

Both PEO-IAA and Auxinole function as competitive antagonists of the TIR1/AFB auxin co-receptors. They bind to the auxin-binding pocket on TIR1, thereby preventing the formation of the ternary TIR1-IAA-Aux/IAA complex. This inhibition of the co-receptor assembly stabilizes the Aux/IAA repressor proteins, leading to the repression of auxin-responsive gene expression.

Signaling Pathway of Auxin and its Antagonism by Auxinole

Caption: Auxin signaling pathway and its competitive inhibition by Auxinole.

Quantitative Comparison of PEO-IAA and Auxinole

Auxinole consistently demonstrates a higher potency as an auxin antagonist compared to its precursor, PEO-IAA. This is reflected in various biological assays.

Table 1: Comparative Biological Activity of PEO-IAA and Auxinole

| Assay | Organism | Parameter | PEO-IAA | Auxinole | Reference |

| DR5::GUS Reporter Inhibition | Arabidopsis thaliana | IC50 | ~10 µM | ~2 µM | |

| Root Growth Inhibition | Arabidopsis thaliana | Effective Concentration | 10-50 µM | 5-50 µM | |

| TIR1-Aux/IAA Pull-down Inhibition | In vitro | Inhibitory Concentration | Less Potent | More Potent |

Note: The exact IC50 and effective concentrations can vary depending on the specific experimental conditions.

Detailed Experimental Protocols

Arabidopsis Root Growth Inhibition Assay

This assay is a classic method to assess the effect of compounds on auxin-mediated root elongation.

Protocol:

-

Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana seeds and plate them on half-strength Murashige and Skoog (MS) medium supplemented with 1% sucrose and solidified with 0.8% agar.

-

Stratification and Germination: Stratify the seeds at 4°C for 2-3 days in the dark, then transfer the plates to a growth chamber under long-day conditions (16h light/8h dark) at 22°C.

-

Treatment: After 4-5 days of growth, transfer seedlings to fresh MS plates containing a range of concentrations of PEO-IAA or Auxinole, alongside a solvent control (e.g., DMSO).

-

Measurement: Mark the position of the root tip at the time of transfer. After a defined period (e.g., 2-3 days), measure the new root growth from the mark.

-

Data Analysis: Calculate the percentage of root growth inhibition relative to the solvent control for each concentration and determine the IC50 value.

DR5::GUS Reporter Gene Assay

The DR5 promoter is a synthetic auxin-responsive promoter commonly fused to the β-glucuronidase (GUS) reporter gene to visualize auxin response.

Protocol:

-

Plant Material: Use transgenic Arabidopsis thaliana seedlings carrying the DR5::GUS construct.

-

Treatment: Grow seedlings as described for the root growth assay and then transfer them to a liquid or solid medium containing the test compounds (PEO-IAA or Auxinole) and an auxin (e.g., 1-NAA) to induce GUS expression. Include appropriate controls.

-

Histochemical Staining: After incubation (e.g., 4-6 hours), harvest the seedlings and immerse them in a GUS staining solution containing X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide). Incubate at 37°C until a blue color develops.

-

Chlorophyll Removal: Destain the tissues with a series of ethanol washes (e.g., 70%, 90%, 100%) to remove chlorophyll and improve visualization of the blue precipitate.

-

Microscopy and Quantification: Observe the staining pattern under a microscope. For quantitative analysis, the blue color can be extracted and measured spectrophotometrically, or the intensity of the blue color in digital images can be quantified using software like ImageJ.

Experimental Workflow for DR5::GUS Assay

Caption: Workflow for the DR5::GUS histochemical assay.

Conclusion

The development of Auxinole from PEO-IAA is a prime example of successful rational drug design in plant biology. Starting from a computationally identified lead, a highly potent and specific antagonist of auxin perception was created. This technical guide provides researchers with the fundamental knowledge and experimental frameworks to effectively utilize PEO-IAA and Auxinole in their investigations of auxin signaling and its myriad roles in plant life. The detailed protocols and comparative data presented herein serve as a valuable resource for both novice and experienced researchers in the field.

References

Probing the Auxin Receptor: A Technical Guide to the Binding of Auxinole to the TIR1 F-box Protein

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phytohormone auxin is a critical regulator of plant growth and development, primarily by mediating the interaction between the TRANSPORT INHIBITOR RESPONSE 1 (TIR1) F-box protein and Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors. This interaction leads to the ubiquitination and subsequent degradation of Aux/IAA proteins, thereby activating auxin-responsive gene expression. Auxinole, a synthetic antagonist, provides a powerful tool to dissect this signaling pathway by competitively inhibiting the formation of the TIR1-auxin-Aux/IAA complex. This technical guide provides an in-depth overview of the binding of Auxinole to TIR1, including quantitative data, detailed experimental protocols, and visualizations of the underlying molecular and experimental processes.

Introduction to the TIR1-Mediated Auxin Signaling Pathway

The canonical auxin signaling pathway is a cornerstone of plant developmental biology. At its core lies the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex, where the F-box protein TIR1 (and its homologs, the AUXIN SIGNALING F-BOX proteins or AFBs) serves as the direct auxin receptor[1][2]. In the absence of auxin, Aux/IAA proteins bind to and inhibit Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes[3].

The perception of auxin initiates a cascade of events leading to the de-repression of these genes. Auxin acts as a "molecular glue," stabilizing the interaction between TIR1 and the degron motif of an Aux/IAA protein[4][5]. This binding event targets the Aux/IAA protein for polyubiquitination by the SCFTIR1 complex and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to modulate the expression of genes that drive various aspects of plant growth and development.

Auxinole: A Competitive Antagonist of the TIR1 Receptor

Auxinole, with the chemical name α-[2,4-dimethylphenylethyl-2-oxo]-IAA, was identified through in silico virtual screening and subsequently optimized using a structure-based design approach. It functions as a potent and specific antagonist of the TIR1/AFB family of auxin receptors.

The mechanism of action of Auxinole is competitive inhibition. It binds to the auxin-binding pocket of TIR1, thereby preventing the formation of the ternary TIR1-auxin-Aux/IAA complex. Molecular docking studies have revealed that the phenyl ring of Auxinole establishes a strong hydrophobic interaction with the phenylalanine residue at position 82 (Phe82) of TIR1. This Phe82 residue is a critical component of the binding pocket and is essential for the recognition and interaction with the degron of Aux/IAA proteins. By occupying this crucial site, Auxinole effectively blocks the binding of endogenous auxin and prevents the subsequent degradation of Aux/IAA repressors, leading to the inhibition of auxin-responsive gene expression.

Quantitative Analysis of Auxinole-TIR1 Interaction

| Ligand | Receptor/Assay System | Parameter | Value | Reference |

| Auxinole | Arabidopsis thaliana DR5::GUS reporter line | IC100 | 20 µM (for inhibition of 2 µM IAA-induced expression) | |

| Indole-3-Acetic Acid (IAA) | TIR1-IAA7 co-receptor complex | Kd | 17.81 ± 7.81 nM | |

| Indole-3-Acetic Acid (IAA) | TIR1-IAA1 co-receptor complex | Kd | ~17-45 nM | |

| Indole-3-Acetic Acid (IAA) | TIR1-IAA3 co-receptor complex | Kd | ~17-45 nM | |

| Indole-3-Acetic Acid (IAA) | TIR1-IAA28 co-receptor complex | Kd | ~75 nM |

Table 1: Quantitative data on Auxinole inhibition and auxin binding to the TIR1 co-receptor complex.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the binding and inhibitory effect of Auxinole on the TIR1 F-box protein.

In Vitro Pull-Down Assay

This assay is used to assess the direct interaction between TIR1 and Aux/IAA proteins and the inhibitory effect of Auxinole on this interaction.

Materials:

-

Recombinant GST-tagged Aux/IAA protein (e.g., GST-IAA7) purified from E. coli.

-

Recombinant FLAG-tagged TIR1 protein (co-expressed with ASK1 for stability).

-

Glutathione-Sepharose beads.

-

Pull-down buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10% glycerol, 0.1% NP-40, 1 mM DTT, and protease inhibitor cocktail.

-

Wash buffer: Pull-down buffer with 300 mM NaCl.

-

Elution buffer: Pull-down buffer containing 20 mM reduced glutathione.

-

Indole-3-acetic acid (IAA) stock solution.

-

Auxinole stock solution.

-

SDS-PAGE gels and Western blotting reagents.

-

Anti-FLAG and anti-GST antibodies.

Procedure:

-

Protein Binding: In separate microcentrifuge tubes, incubate 20 µg of purified GST-Aux/IAA7 with glutathione-sepharose beads for 1 hour at 4°C with gentle rotation to immobilize the protein.

-

Washing: Wash the beads three times with 1 mL of cold pull-down buffer to remove unbound protein.

-

Interaction Reaction: To the beads, add 10 µg of purified FLAG-TIR1/ASK1 complex.

-

Treatment Groups:

-

Control (No auxin): Add vehicle (e.g., DMSO).

-

Auxin-treated: Add IAA to a final concentration of 1 µM.

-

Auxinole inhibition: Pre-incubate the FLAG-TIR1/ASK1 complex with 20 µM Auxinole for 30 minutes at 4°C before adding to the beads, then add 1 µM IAA.

-

-

Incubation: Incubate all tubes for 2-3 hours at 4°C with gentle rotation.

-

Washing: Wash the beads five times with 1 mL of cold wash buffer to remove non-specific interactions.

-

Elution: Elute the bound proteins by adding 50 µL of elution buffer and incubating for 10 minutes at room temperature.

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting using anti-FLAG and anti-GST antibodies to detect TIR1 and Aux/IAA7, respectively.

Surface Plasmon Resonance (SPR) Analysis

SPR is a label-free technique to quantitatively measure the kinetics and affinity of protein-ligand interactions in real-time.

Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5).

-

Amine coupling kit (EDC, NHS, ethanolamine).

-

Immobilization buffer: 10 mM sodium acetate (pH 4.5).

-

Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

-

Purified TIR1/ASK1 complex.

-

Biotinylated degron peptide from an Aux/IAA protein (e.g., IAA7).

-

IAA and Auxinole solutions of varying concentrations.

Procedure:

-

Chip Preparation: Equilibrate the sensor chip with running buffer.

-

Ligand Immobilization: Immobilize the biotinylated Aux/IAA degron peptide onto the surface of a streptavidin-coated sensor chip.

-

Analyte Injection: Inject a constant concentration of the TIR1/ASK1 complex over the chip surface in the presence of either varying concentrations of IAA or a fixed concentration of IAA with varying concentrations of Auxinole.

-

Data Acquisition: Measure the change in the refractive index at the sensor surface, which is proportional to the amount of bound protein.

-

Kinetic Analysis: Analyze the association and dissociation phases of the sensorgrams to determine the on-rates (ka), off-rates (kd), and calculate the equilibrium dissociation constant (Kd). For competitive binding with Auxinole, determine the IC50 and subsequently the Ki.

DR5::GUS Reporter Gene Assay

This in vivo assay utilizes transgenic Arabidopsis thaliana plants expressing the β-glucuronidase (GUS) reporter gene under the control of the auxin-responsive DR5 promoter to quantify the effect of Auxinole on auxin-induced gene expression.

Materials:

-

Arabidopsis thaliana seedlings (5-7 days old) of the DR5::GUS reporter line.

-

Liquid Murashige and Skoog (MS) medium.

-

IAA stock solution.

-

Auxinole stock solution.

-

GUS staining solution: 100 mM sodium phosphate buffer (pH 7.0), 10 mM EDTA, 0.5 mM potassium ferricyanide, 0.5 mM potassium ferrocyanide, 0.1% Triton X-100, and 1 mg/mL X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide).

-

70% ethanol.

-

Microscope.

Procedure:

-

Seedling Growth: Grow DR5::GUS seedlings on solid MS medium for 5-7 days.

-

Treatment: Transfer the seedlings into 24-well plates containing liquid MS medium with the following treatments:

-

Mock (vehicle control).

-

IAA (e.g., 2 µM).

-

Auxinole alone (e.g., 20 µM).

-

IAA (2 µM) + Auxinole (20 µM).

-

-

Incubation: Incubate the seedlings for 6-12 hours under standard growth conditions.

-

GUS Staining: Transfer the seedlings to GUS staining solution and incubate at 37°C for 4-16 hours.

-

Destaining: Remove the staining solution and destain the seedlings with 70% ethanol to remove chlorophyll.

-

Visualization and Quantification: Observe the blue GUS staining pattern under a microscope. For quantitative analysis, a fluorometric assay using 4-methylumbelliferyl-β-D-glucuronide (MUG) as a substrate can be performed on protein extracts from the treated seedlings.

Root Gravitropism Assay

This in planta assay assesses the effect of Auxinole on a classic auxin-mediated developmental process.

Materials:

-

Arabidopsis thaliana wild-type seedlings (4-5 days old).

-

Square Petri plates with solid MS medium.

-

IAA and Auxinole stock solutions to be added to the medium.

-

Digital camera and image analysis software (e.g., ImageJ).

Procedure:

-

Seedling Growth: Germinate and grow seedlings vertically on MS plates for 4-5 days.

-

Treatment: Prepare MS plates containing:

-

Control (no additions).

-

IAA (e.g., 0.1 µM).

-

Auxinole (e.g., 5 µM).

-

IAA (0.1 µM) + Auxinole (5 µM).

-

-

Gravitropic Stimulation: Transfer the vertically grown seedlings to the treatment plates and orient them horizontally.

-

Image Acquisition: Place the plates in the dark to avoid phototropic responses and capture images at regular intervals (e.g., every 2 hours) for up to 24 hours.

-

Data Analysis: Measure the angle of root curvature over time using image analysis software. Compare the gravitropic response between the different treatment groups.

Visualizing the Molecular Interactions and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

References

- 1. researchgate.net [researchgate.net]

- 2. Rational design of an auxin antagonist of the SCF(TIR1) auxin receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Auxinole: A Technical Guide to its Impact on Plant Growth and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Auxinole is a potent and specific antagonist of the TIR1/AFB auxin co-receptors, making it an invaluable chemical tool for dissecting auxin signaling in plants. This technical guide provides an in-depth overview of Auxinole's mechanism of action, its quantifiable impact on various aspects of plant growth and development, and detailed protocols for key experimental assays. By competitively inhibiting the formation of the TIR1-auxin-Aux/IAA complex, Auxinole effectively blocks auxin-responsive gene expression and downstream physiological processes. This document summarizes quantitative data on its effects on primary root growth, lateral root formation, and gravitropism. Furthermore, it offers detailed methodologies for conducting root growth inhibition assays, gravitropism analysis, and histochemical staining of auxin-reporter lines, providing researchers with the necessary tools to effectively utilize Auxinole in their investigations of auxin biology.

Introduction

The phytohormone auxin is a central regulator of nearly every aspect of plant growth and development, from cell elongation and division to organ patterning and tropic responses.[1][2] The perception of auxin and the subsequent signal transduction cascade are therefore critical processes in plant biology. A key component of the nuclear auxin signaling pathway is the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its homologs, the AUXIN SIGNALING F-BOX (AFB) proteins.[3][4] These proteins act as auxin receptors, and upon binding to auxin, they recruit Aux/IAA transcriptional repressors for degradation, thereby activating auxin-responsive gene expression.[3]

To investigate the intricate roles of auxin, specific and potent inhibitors are indispensable. Auxinole (α-[2,4-dimethylphenylethyl-2-oxo]-IAA) was developed through a rational, structure-based drug design approach to be a highly effective antagonist of the TIR1/AFB receptors. It acts by binding to the TIR1 auxin-binding pocket, thereby preventing the formation of the TIR1-auxin-Aux/IAA co-receptor complex. This specific mode of action makes Auxinole a powerful tool for reversibly inhibiting auxin signaling and studying its downstream consequences in a wide range of plant species.

This technical guide serves as a comprehensive resource for researchers, providing detailed information on the mechanism of Auxinole, quantitative data on its effects, and standardized protocols for its application in key plant biology assays.

Mechanism of Action

Auxinole functions as a competitive antagonist of the natural auxin, indole-3-acetic acid (IAA), at the TIR1/AFB receptors. The core of the auxin signaling pathway involves the formation of a ternary complex between the TIR1/AFB F-box protein, an auxin molecule, and an Aux/IAA repressor protein. This complex formation targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of Aux/IAA repressors liberates AUXIN RESPONSE FACTOR (ARF) transcription factors, which can then activate or repress the expression of auxin-responsive genes.

Auxinole disrupts this process by binding directly to the auxin-binding pocket of TIR1. Molecular docking studies have shown that the phenyl ring of Auxinole interacts strongly with the Phe82 residue of TIR1, a critical residue for Aux/IAA recognition. This binding of Auxinole to TIR1 physically blocks the binding of IAA and prevents the stable formation of the TIR1-IAA-Aux/IAA complex. As a result, Aux/IAA proteins are not degraded, ARF-mediated transcription remains repressed, and auxin-responsive gene expression is inhibited.

Figure 1: Auxin signaling pathway and its inhibition by Auxinole.

Quantitative Impact on Plant Growth and Development

Auxinole's potent inhibition of auxin signaling leads to distinct and quantifiable phenotypes in plants, particularly affecting root system architecture and tropic responses.

Primary Root Growth

Auxin is known to inhibit primary root elongation at high concentrations. As an auxin antagonist, Auxinole treatment can mimic auxin-deficient phenotypes, but at higher concentrations, it also inhibits root growth by disrupting the basal auxin signaling required for cell division and elongation.

| Auxinole Concentration (µM) | Primary Root Length (% of Control) | Reference |

| 0 | 100 | |

| 1 | ~80 | |

| 5 | ~50 | |

| 10 | ~20 | |

| 20 | Complete inhibition |

Note: The values are approximate and compiled from graphical data and textual descriptions in the cited literature. Actual results may vary depending on experimental conditions.

Lateral Root Formation

Auxin promotes the formation of lateral roots. Consequently, treatment with Auxinole, which blocks auxin signaling, leads to a significant reduction in lateral root density.

| Auxinole Concentration (µM) | Lateral Root Density (Lateral Roots/cm) | Reference |

| 0 | ~1.5 | |

| 1 | ~1.0 | |

| 5 | ~0.5 | |

| 10 | ~0.1 |

Note: The values are approximate and compiled from graphical data and textual descriptions in the cited literature. Actual results may vary depending on experimental conditions.

Gravitropism

Gravitropism, the growth of a plant in response to gravity, is a classic auxin-mediated process. The asymmetric distribution of auxin in the root tip is essential for the differential growth that leads to root bending. Auxinole treatment disrupts this process, leading to a loss of gravitropic response.

| Auxinole Concentration (µM) | Gravitropic Response (Root Curvature Angle after 24h) | Reference |

| 0 | ~80° | |

| 1 | ~45° | |

| 5 | ~10° | |

| 10 | ~0° (agravitropic) |

Note: The values are approximate and compiled from graphical data and textual descriptions in the cited literature. Actual results may vary depending on experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of Auxinole on plant growth and auxin signaling.

Primary Root Growth Inhibition Assay

This assay is used to quantify the dose-dependent effect of Auxinole on primary root elongation in Arabidopsis thaliana.

Figure 2: Workflow for the primary root growth inhibition assay.

Materials:

-

Arabidopsis thaliana seeds (e.g., Col-0)

-

Murashige and Skoog (MS) medium including vitamins, 1% sucrose, and 0.8% agar

-

Petri plates (square or round)

-

Auxinole stock solution (e.g., 10 mM in DMSO)

-

Sterilization solution (e.g., 70% ethanol, 50% bleach with Tween-20)

-

Sterile water

-

Scanner

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Seed Sterilization: Surface-sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Tween-20 for 5-10 minutes. Rinse the seeds 3-5 times with sterile water.

-

Plating: Resuspend the sterilized seeds in sterile 0.1% agar and plate them in a line on MS agar plates.

-

Stratification: Seal the plates and store them at 4°C in the dark for 2-3 days to synchronize germination.

-

Germination and Growth: Transfer the plates to a growth chamber with a 16-hour light/8-hour dark cycle at 22°C and orient them vertically to allow roots to grow along the surface of the agar. Grow for 4-5 days until the primary roots are approximately 1-2 cm long.

-

Treatment: Prepare MS agar plates containing a range of Auxinole concentrations (e.g., 0, 1, 5, 10, 20 µM). The final DMSO concentration should be kept constant across all plates and should not exceed 0.1%.

-

Seedling Transfer: Carefully transfer the seedlings from the initial growth plates to the treatment plates, aligning the root tips along a marked line.

-

Incubation: Seal the treatment plates, orient them vertically, and return them to the growth chamber for an additional 3-5 days.

-

Imaging: After the incubation period, scan the plates at a high resolution (e.g., 600 dpi).

-

Measurement: Measure the length of the primary root from the root-hypocotyl junction to the root tip using image analysis software.

-

Data Analysis: Calculate the percentage of root growth inhibition for each concentration relative to the control (0 µM Auxinole).

Gravitropism Assay

This protocol details the assessment of Auxinole's effect on the gravitropic response of Arabidopsis roots.

Materials:

-

Arabidopsis thaliana seedlings grown as described in section 4.1 (steps 1-4)

-

MS agar plates containing various concentrations of Auxinole

-

Camera with a tripod or a dedicated imaging setup

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Seedling Preparation: Grow Arabidopsis seedlings on vertical MS plates for 4-5 days.

-

Treatment: Transfer the seedlings to MS plates containing the desired concentrations of Auxinole.

-

Acclimation: Place the plates in a vertical position in the dark for 1-2 hours to allow the seedlings to acclimate.

-

Gravistimulation: Rotate the plates by 90 degrees to initiate the gravitropic response.

-

Imaging: Capture images of the roots at regular time intervals (e.g., every 2 hours) for up to 24 hours.

-

Measurement: Using image analysis software, measure the angle of the root tip relative to the new direction of gravity at each time point.

-

Data Analysis: Plot the root curvature angle over time for each Auxinole concentration to quantify the gravitropic response.

Histochemical GUS Staining for Auxin Response

This protocol describes the use of a DR5::GUS reporter line to visualize the effect of Auxinole on auxin-responsive gene expression. The DR5 promoter is a synthetic auxin-responsive promoter that drives the expression of the β-glucuronidase (GUS) reporter gene.

Materials:

-

Arabidopsis thaliana DR5::GUS seedlings

-

MS liquid medium

-

Auxinole stock solution

-

IAA stock solution (e.g., 1 mM in ethanol)

-

GUS staining solution (containing X-Gluc)

-

70% ethanol

-

Microscope

Procedure:

-

Seedling Growth: Grow DR5::GUS seedlings in sterile liquid MS medium for 5-7 days.

-

Treatment: Pre-treat the seedlings with the desired concentration of Auxinole (e.g., 20 µM) for 1-2 hours. Then, add IAA (e.g., 1 µM) to induce GUS expression. Include appropriate controls (mock, IAA only, Auxinole only).

-

Incubation: Incubate the seedlings for 4-6 hours.

-

GUS Staining: Transfer the seedlings to GUS staining solution and incubate at 37°C overnight.

-

Destaining: Remove the staining solution and wash the seedlings with 70% ethanol until the chlorophyll is removed and the blue GUS staining is clearly visible.

-

Imaging: Observe and photograph the seedlings under a dissecting or compound microscope.

Conclusion

Auxinole is a powerful and specific inhibitor of the TIR1/AFB-mediated auxin signaling pathway. Its ability to competitively block the auxin co-receptor complex provides a valuable tool for researchers to investigate the multifaceted roles of auxin in plant growth and development. The quantitative data and detailed experimental protocols presented in this technical guide offer a solid foundation for utilizing Auxinole to dissect auxin-dependent processes with precision and reproducibility. As our understanding of auxin biology continues to expand, chemical tools like Auxinole will remain at the forefront of discovery, enabling the elucidation of complex signaling networks and their impact on plant form and function.

References

- 1. Bios 413 Day 5 Lab Protocols [owlnet.rice.edu]

- 2. researchgate.net [researchgate.net]

- 3. AUX1 Promotes Lateral Root Formation by Facilitating Indole-3-Acetic Acid Distribution between Sink and Source Tissues in the Arabidopsis Seedling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Foundational Research on Auxinole and Auxin Perception: A Technical Guide

Introduction

The phytohormone auxin is a cornerstone of plant biology, orchestrating a vast array of developmental processes, from embryogenesis to organ patterning and tropic responses.[1][2] The primary natural auxin, indole-3-acetic acid (IAA), exerts its influence by modulating gene expression through a sophisticated signaling pathway.[1][3] Understanding the mechanism of auxin perception is crucial for dissecting these fundamental processes. This has led to the development of chemical tools designed to probe and manipulate the auxin signaling cascade. Among these, Auxinole has emerged as a potent and specific antagonist, providing researchers with a powerful molecule to reversibly block auxin action.[4]

This technical guide provides an in-depth overview of the foundational research on auxin perception and the mechanism of Auxinole. It is intended for researchers, scientists, and drug development professionals, offering detailed summaries of quantitative data, key experimental protocols, and visualizations of the core molecular interactions.

The Core Auxin Signaling Pathway

The nuclear auxin signaling pathway is elegantly simple in its core components yet complex in its regulatory potential. It primarily involves three major protein families:

-

TIR1/AFB F-Box Proteins: These proteins are the substrate-recognition components of the SKP1-CULLIN1-F-BOX (SCF) E3 ubiquitin ligase complex, known as SCFTIR1/AFB. The Arabidopsis genome encodes six of these proteins (TIR1 and AFB1-AFB5), which function as auxin receptors.

-

Aux/IAA Repressors: The AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) proteins are transcriptional co-repressors. In the absence of auxin, they bind to and inhibit the activity of ARF transcription factors.

-

ARF Transcription Factors: AUXIN RESPONSE FACTOR (ARF) proteins bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes, modulating their transcription.

Mechanism of Perception: